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This technical guide provides an in-depth overview of the quantum chemical calculations

performed on the C82 fullerene and its derivatives, with a particular focus on endohedral

metallofullerenes. The document summarizes key computational methodologies, presents

quantitative data from various theoretical studies, and outlines the logical workflows involved in

the theoretical investigation of these complex molecules.

Introduction to C82 Fullerene
The C82 fullerene is a molecule composed of 82 carbon atoms arranged in a cage-like

structure of interconnected pentagons and hexagons. Unlike the highly symmetric C60, C82

has multiple stable isomers that satisfy the Isolated Pentagon Rule (IPR). The existence of

these isomers makes the experimental and theoretical characterization of C82 a challenging

yet crucial endeavor in materials science and medicinal chemistry. Endohedral fullerenes,

where one or more atoms are encapsulated within the carbon cage, are of particular interest

due to their unique electronic and magnetic properties, which hold promise for applications in

areas such as magnetic resonance imaging (MRI) contrast agents and molecular electronics.

Theoretical and Computational Methodologies
Quantum chemical calculations are indispensable for understanding the geometric and

electronic structures, stability, and spectroscopic properties of C82 and its endohedral
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complexes. The primary computational method employed in the study of these systems is

Density Functional Theory (DFT).

Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of

many-body systems. It is based on the principle that the energy of the system can be

determined from its electron density. Several functionals are commonly used for C82

calculations:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines the Hartree-

Fock exchange with DFT exchange-correlation. It is widely used for geometry optimization

and electronic property calculations of fullerenes.[1][2][3]

PBE0: A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange

functional with a portion of exact Hartree-Fock exchange.

B2PLYPD: A double-hybrid functional that includes a portion of the second-order Møller-

Plesset perturbation theory (MP2) correlation energy.[2]

Basis Sets
The choice of basis set is crucial for accurate calculations. For carbon atoms, Pople-style basis

sets like 6-31G(d,p) or 6-31G* are commonly employed.[1][2] For calculations involving metal

atoms in endohedral fullerenes, effective core potentials (ECPs) such as the Stuttgart/Dresden

(SDD) basis set are used to describe the core electrons of the metal, while the valence

electrons are treated explicitly.[2][4][5]

Density Functional Tight Binding (DFTB)
For larger systems or when performing molecular dynamics simulations, the Density Functional

Tight Binding (DFTB) method, specifically DFTB3, offers a computationally less expensive

alternative to full DFT calculations.[6]

Computational Workflow
The theoretical investigation of C82 and its derivatives typically follows a structured workflow.

The diagram below illustrates the key steps involved in a computational study of C82 isomers.
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Computational workflow for C82 isomer and endohedral fullerene studies.

Isomers of C82
There are nine isomers of C82 that satisfy the Isolated Pentagon Rule (IPR).[1] These isomers

are distinguished by their symmetry point groups: C2 (three isomers), Cs (three isomers), C3v

(two isomers), and C2v (one isomer).[1] Theoretical calculations have been instrumental in

determining the relative stabilities of these isomers and in identifying the most likely structures

observed experimentally.
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Isomer Symmetry
Relative Energy
(kcal/mol)

Reference

3 C2 0.0 [1]

6 Cs ~3 (for Pr@C82) [5]

9 C2v ~7 (for Pr@C82) [5]

7 C3v ~14 (for Pr@C82) [5]

8 C3v ~7 (for Pr@C82) [5]

Note: Relative energies can vary depending on the level of theory and the encapsulated metal

atom.

Endohedral Metallofullerenes of C82
The encapsulation of metal atoms within the C82 cage leads to the formation of endohedral

metallofullerenes (EMFs), denoted as M@C82. These molecules exhibit fascinating properties

due to the charge transfer between the encapsulated metal and the carbon cage.

Gd@C82
Gadolinium-containing endohedral fullerenes have been extensively studied for their potential

as MRI contrast agents.[6][7] DFT calculations have been employed to investigate the

structure, electronic properties, and stability of Gd@C82 and its functionalized derivatives

(fullerenols).

Structure: The Gd atom is typically found to be off-center within the C82 cage, interacting

with the carbon framework.[3] The formation of Gd@C82 can lead to a slight elongation of

some carbon-carbon bonds in the cage.[7]

Electronic Properties: The encapsulated gadolinium atom typically exists in a +3 oxidation

state (Gd³⁺), donating three electrons to the C82 cage, resulting in a Gd³⁺@C82³⁻ electronic

configuration.[7] This charge transfer significantly influences the electronic properties of the

molecule.
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Functionalization: Theoretical studies on hydroxylated Gd@C82 (fullerenols) have shown

that the presence of the endohedral gadolinium atom increases the reactivity of the fullerene

cage.[7]

Other Endohedral C82 Fullerenes
Quantum chemical calculations have also been performed on C82 encapsulating other metals,

providing insights into the "element effect" on the properties of the resulting EMFs.

Ce@C82: Calculations have successfully predicted the experimentally observed major (C2v)

and minor (Cs) isomers of Ce@C82.[2]

Ho@C82: Similar to other EMFs, the relative populations of different Ho@C82 isomers are

temperature-dependent, a phenomenon that can be modeled using Gibbs free energy

calculations.[4]

Pr@C82: The two most stable isomers are predicted to be Pr@C2v-C82 and Pr@Cs-C82.[5]

M2@C82 (M = Sc, Y, La, Lu): First-principles calculations have revealed the existence of a

metal-metal bond for M = Sc, Y, and Lu inside the C82 cage.[8][9] The La-La interaction in

La2@C82 is weaker and not classified as a covalent bond.[8][9]

The relationship between the encapsulated metal and the resulting properties can be visualized

as follows:
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Influence of encapsulated metals on C82 properties and applications.

Calculated Quantitative Data
The following tables summarize key quantitative data obtained from quantum chemical

calculations on C82 and its endohedral derivatives.

Table 1: Calculated Electronic Properties of M2@C82
Isomers[9]

Species Symmetry HOMO-LUMO Gap (eV)

Sc2@Cs(6)-C82 C1 0.15

Sc2@C3v(8)-C82 Cs 0.46

Y2@Cs(6)-C82 C1 0.17

Y2@C3v(8)-C82 Cs 0.36

La2@Cs(6)-C82 Cs 0.22

La2@C3v(8)-C82 Cs 0.32
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Table 2: Calculated Properties of Gd@C82 and Related
Species[7]

Species Key Geometric Parameter Calculated Property

C82
Cage length along C2 axis:

8.12 Å, width: 8.06 Å
-

Gd@C82
Cage length along C2 axis:

8.18 Å, width: 8.03 Å

Elongation of some C-C bonds

by ~0.02 Å

Gd@C82 - Gd³⁺@C82³⁻ ionic model

Gd@C82(OH)y -
Increased reactivity with

increasing hydroxylation

Conclusion
Quantum chemical calculations, particularly DFT, have proven to be a powerful tool for

elucidating the complex structures and properties of C82 and its endohedral metallofullerene

derivatives. These theoretical studies provide fundamental insights that are crucial for

interpreting experimental data and for guiding the design of novel fullerene-based materials for

applications in medicine and technology. The continued development of computational

methods and computing power will undoubtedly lead to an even deeper understanding of these

fascinating molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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